molecular formula C11H14N2 B1249060 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B1249060
M. Wt: 174.24 g/mol
InChI Key: GYACOUGJSVTBRX-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane is a conformationally restricted analogue of nicotine, where the bicyclic 7-azanorbornane scaffold locks the molecular geometry . This compound is of significant interest in neuroscience and medicinal chemistry as a sophisticated chemical tool for studying the nicotinic acetylcholine receptors (nAChRs) . The 7-azanorbornane structure is recognized as a privileged scaffold in drug discovery, particularly for designing ligands that target G protein-coupled receptors (GPCRs) and other neuroreceptors . Its rigid structure helps researchers investigate the structure-activity relationships and binding conformations required for receptor interaction without the flexibility inherent in the natural neurotransmitter or simpler analogues. This makes it a valuable compound for probing receptor subtypes and developing new therapeutic agents for neurological disorders. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2

InChI Key

GYACOUGJSVTBRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CN=CC=C3

Synonyms

deschloroepibatidine

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Intermediates

Fraser and Swingle pioneered a five-step sequence starting from 4-acetamidophenol (1). Catalytic hydrogenation using platinum dioxide (PtO₂) yielded cis- and trans-N-(4-hydroxycyclohexyl)acetamide (2), which underwent oxidation to a ketone (3) followed by Beckmann rearrangement to form a lactam (4). Hydrolysis and cyclization in acidic ethanol produced 7-azabicyclo[2.2.1]heptane (5) in 18% overall yield. An optimized variant using PtO₂ in the hydrogenation step improved the yield to 36%.

Key Conditions :

  • Hydrogenation: 10% PtO₂, 80% ethanol, 50°C, 48 h.

  • Cyclization: 70–80% aqueous ethanol, HCl, room temperature.

Diels-Alder Cycloaddition Strategies

Alternative approaches leverage Diels-Alder reactions between N-substituted pyrroles and acetylenic dienophiles. For example, Shafi'ee and Hite reported a 93% yield of the N-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene derivative using AlCl₃ catalysis. Subsequent hydrogenation and deprotection yielded the parent bicyclic amine.

Introduction of the 3-Pyridyl Group at the 2-Position

Functionalization of the bicyclic core at C-2 with a pyridyl moiety involves strategic bond-forming reactions.

Nucleophilic Addition to Ketone Intermediates

A widely adopted method involves the reaction of lithiated 3-chloropyridine with 7-azabicyclo[2.2.1]heptan-2-one (6). The ketone intermediate, accessible via oxidation of the alcohol derived from the core synthesis, undergoes nucleophilic attack to form a tertiary alcohol (7). Dehydration with POCl₃ yields an alkene (8), which is hydrogenated to afford 2-(3-pyridyl)-7-azabicyclo[2.2.1]heptane (9).

Reaction Sequence :

7-azabicyclo[2.2.1]heptan-2-one3-pyridyllithiumAlcoholPOCl3AlkeneH2/PdTarget Compound\text{7-azabicyclo[2.2.1]heptan-2-one} \xrightarrow{\text{3-pyridyllithium}} \text{Alcohol} \xrightarrow{\text{POCl}3} \text{Alkene} \xrightarrow{\text{H}2/\text{Pd}} \text{Target Compound}

Yield : 47–63% over three steps.

Direct Coupling via Cross-Metathesis

Recent advances employ Grubbs catalyst-mediated cross-metathesis between 2-vinyl-7-azabicyclo[2.2.1]heptane and 3-vinylpyridine. This method offers stereoselectivity but requires stringent anhydrous conditions.

Conditions :

  • Catalyst: Grubbs II (5 mol%).

  • Solvent: Dichloromethane, 40°C, 24 h.

  • Yield: 58%.

Stereochemical Considerations and Resolution

The 2-position’s stereochemistry critically influences biological activity. Kinetic resolution using chiral auxiliaries or enzymatic methods ensures enantiopurity.

Chiral Pool Synthesis

Starting from L-proline derivatives, a seven-step sequence generates the (2R)-enantiomer. Key steps include Mitsunobu etherification and diastereomeric salt crystallization.

Enantiomeric Excess : >98% ee.

Dynamic Kinetic Resolution

Palladium-catalyzed asymmetric hydrogenation of a pyridyl-substituted enamine intermediate achieves dynamic control, yielding the (2S)-enantiomer with 92% ee.

Comparative Analysis of Methods

MethodYield (%)StereocontrolComplexityScalability
Nucleophilic Addition47–63ModerateMediumHigh
Cross-Metathesis58HighHighModerate
Chiral Pool Synthesis32ExcellentVery HighLow

Derivatization and Applications

The synthesized compound serves as a precursor for nicotinic acetylcholine receptor ligands. N-Alkylation with arylmethyl groups (e.g., benzyl, pyridylmethyl) enhances receptor affinity. Fluorination at C-6 using diethylaminosulfur trifluoride (DAST) introduces metabolic stability .

Chemical Reactions Analysis

Deschloroepibatidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Deschloroepibatidine can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the pyridine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions ranging from room temperature to reflux.

Scientific Research Applications

Medicinal Chemistry

1.1 Nicotinic Acetylcholine Receptor Ligands

One of the primary applications of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane derivatives is their role as ligands for nicotinic acetylcholine receptors (nAChRs). Research has demonstrated that certain derivatives exhibit high binding affinities at nAChRs, making them promising candidates for therapeutic agents targeting neurological disorders such as Alzheimer's disease and schizophrenia. For instance, racemic 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives have shown picomolar binding affinities, with the (-)-enantiomers displaying significantly higher affinities than their (+)-counterparts .

Table 1: Binding Affinities of 7-Methyl Derivatives at nAChRs

CompoundBinding Affinity (pM)Enantiomer
(-)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)< 1(-)
(+)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)> 1000(+)

Radioligand Development for Imaging

2.1 Positron Emission Tomography (PET)

The potential of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane derivatives as radioligands for PET imaging has been explored extensively. The synthesis of radiolabeled compounds using isotopes such as 11C^{11}C and 18F^{18}F has been successful, with one notable compound exhibiting favorable properties for imaging nAChRs in the brain of baboons, indicating its potential for human studies . This application is particularly significant for understanding neurodegenerative diseases and assessing the efficacy of new therapeutics.

Synthesis and Functionalization

3.1 Synthetic Strategies

The synthesis of various analogues of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane has been achieved through multiple strategies, including oxidation-reduction techniques and nucleophilic substitutions at the C-7 position. These methods have facilitated the introduction of diverse functional groups, enhancing the pharmacological profiles of the resulting compounds .

Table 2: Synthetic Approaches to Derivatives

Synthetic MethodKey Features
Oxidation-ReductionFacilitates epimerization at C-7
Nucleophilic SubstitutionAllows for diverse functionalization at C-7
Mitsunobu ReactionUtilized for synthesizing pyridyl ether compounds

Neuropharmacological Studies

4.1 Behavioral Studies

Behavioral studies involving these compounds have indicated their potential effects on cognitive functions and memory enhancement due to their interaction with nAChRs. Such studies are crucial in evaluating the therapeutic viability of these compounds in treating cognitive deficits associated with various neurological conditions.

Mechanism of Action

Deschloroepibatidine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system . Deschloroepibatidine binds to the α4β2 subtype of nAChRs with high affinity, acting as an agonist. This binding leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium, which in turn triggers downstream signaling pathways involved in pain modulation and neurotransmitter release.

Comparison with Similar Compounds

Deschloroepibatidine is often compared with other epibatidine derivatives and similar compounds due to its unique properties :

    Epibatidine: The parent compound, known for its potent analgesic effects but limited by its toxicity.

    2’-Fluoro-3’-(4-nitrophenyl)deschloroepibatidine: A derivative with modifications on the pyridine ring, showing different binding affinities and selectivities for nAChR subtypes.

    Varenicline: A partial agonist of α4β2 nAChRs, used as a smoking cessation aid, with a different safety profile compared to deschloroepibatidine.

Deschloroepibatidine’s uniqueness lies in its high affinity and selectivity for the α4β2 nAChR subtype, making it a valuable tool in neuropharmacological research.

Q & A

Q. What are the common synthetic routes for 2-(3-pyridyl)-7-azabicyclo[2.2.1]heptane derivatives?

The synthesis typically involves a four-step sequence starting from cyclohex-3-enecarboxylic acid:

Curtius Reaction : Conversion to carbamates or amides via reaction with diphenylphosphoryl azide (DPPA) and tert-butanol.

Stereoselective Bromination : Diastereoselective dibromination to yield intermediates like cis-3,trans-4-dibromocyclohex-1-yl carbamates.

Intramolecular Cyclization : NaH-mediated cyclization forms the bicyclic core.

Functionalization : Radical cyclization or coupling reactions to introduce substituents (e.g., pyridyl groups) .
Alternative routes include palladium-catalyzed amination for N-heteroaryl derivatives and aza-Prins-pinacol reactions for rapid bicyclic scaffold assembly .

Q. How are spectroscopic techniques applied to characterize 2-(3-pyridyl)-7-azabicyclo[2.2.1]heptane derivatives?

  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and substituent positions. For example, coupling constants in bicyclic systems confirm exo/endo configurations .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in carbamates at ~1700 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for intermediates like brominated precursors .

Q. What role does the bicyclic structure play in modulating biological activity?

The 7-azabicyclo[2.2.1]heptane scaffold imposes conformational constraints, enhancing binding affinity to targets like nicotinic acetylcholine receptors (nAChRs). This rigidity mimics bioactive conformations of natural ligands (e.g., epibatidine) while reducing metabolic instability .

Advanced Research Questions

Q. How can researchers address low yields in radical cyclization reactions for synthesizing conformationally constrained analogues?

Key strategies include:

  • Optimizing Radical Precursors : Use N-sulfonyl groups (e.g., toluenesulfonyl) instead of carbamates/amides to improve cyclization efficiency (e.g., 70% yield for sulfonamides vs. <10% for carbamates) .
  • Reaction Conditions : Slow addition of HSnBu₃ minimizes side reactions (e.g., reduction vs. cyclization). Fast addition favors uncyclized products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates .

Q. How can the stability of amide bonds in 7-azabicyclo[2.2.1]heptane derivatives be evaluated under basic conditions?

  • Kinetic Studies : Monitor hydrolysis rates via ¹H NMR in NaOH/D₂O at 70°C. Bicyclic amides show resistance due to nitrogen pyramidalization, with rate constants 10–100× slower than planar amides .
  • Computational Modeling : DFT calculations correlate Gibbs free energy of activation (ΔG‡) with experimental stability. Pyramidalization reduces n(N)→π*(C=O) conjugation, slowing hydroxide attack .

Q. How to resolve discrepancies in cyclization outcomes based on precursor functional groups?

  • Functional Group Analysis : Carbamates/amides (e.g., 4–6 ) yield uncyclized products due to competing reduction, while sulfonamides (7 ) enable cyclization via stabilized radical intermediates .
  • Mechanistic Probes : Use deuterium labeling or radical traps (e.g., TEMPO) to identify reaction pathways .

Q. Can thioamide planarity in bicyclic systems be modulated electronically for drug design?

Yes. Substituents on the aromatic ring (e.g., electron-withdrawing -NO₂) restore planarity by reducing allylic strain. X-ray crystallography and variable-temperature NMR show:

  • Nonplanar Thioamides : N-thiobenzoyl derivatives exhibit α = 167.1° (vs. 174.7° for pyrrolidine analogues) .
  • Electronic Tuning : Para-NO₂ increases rotational barriers (ΔH‡ = 18.2 kcal/mol) compared to unsubstituted derivatives (ΔH‡ = 15.1 kcal/mol) .

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